1,1'-Biphenyl, 4-butyl-4'-[(4-butyl-2,6-difluorophenyl)ethynyl]-
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Description
1,1'-Biphenyl, 4-butyl-4'-[(4-butyl-2,6-difluorophenyl)ethynyl]-' is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the biphenyl family, which is a class of organic compounds that have two phenyl rings connected by a single bond.
Scientific Research Applications
Synthesis and Mesomorphic Properties
The compound 1,1'-Biphenyl, 4-butyl-4'-[(4-butyl-2,6-difluorophenyl)ethynyl]- and its analogues have been synthesized to study their correlations between molecular structure and mesomorphic properties. These compounds show promise due to their unique mesomorphic and dielectric properties, making them suitable for applications in liquid crystal technology. Research indicates that the trifluoro-substituted analogues of these compounds offer a balance between low dielectric anisotropy and lower clearing points, making them valuable for specific liquid crystal applications (Kula et al., 2013).
Liquid Crystal Design
Further studies into the synthesis and characterization of new liquid crystal (LC) compounds based on the 4-[(4-butyl-2,6-difluorophenyl)ethynyl]biphenyl core have highlighted an alternative molecular approach to conventional LC design. These compounds, characterized by their nematic behavior over a broad temperature range, present an innovative direction for medium to highly birefringent liquid crystalline mixtures. The dielectrically positive nature of these new family compounds underlines their potential in enhancing the performance of liquid crystal displays and other related devices (Herman et al., 2017).
Photophysical Properties
In the realm of photophysical properties, specific cruciforms related to 1,1'-Biphenyl derivatives have demonstrated unique behavior when exposed to various chemical agents. The substitution pattern in these compounds leads to spatial separation of frontier molecular orbitals, allowing for the independent addressing of HOMO or LUMO by acidic or basic agents. This characteristic suggests potential applications in sensor technology, especially for detecting metal cations and amines, due to the significant changes in fluorescence upon exposure to these substances (McGrier et al., 2011).
Thermal Stability and Antioxidant Properties
Research into the thermal behavior and antioxidant properties of related biphenyl compounds has revealed that certain ethynyl and ethenyl end-capped imide resins synthesized from 1,1'-Biphenyl derivatives exhibit high thermal stability. The decomposition temperatures of these cured resins are above 200°C in a nitrogen atmosphere, with char yields at 800°C ranging from 59–65.5%. These findings underscore the potential of such compounds in high-temperature applications and as materials with inherent antioxidant properties (Alam & Varma, 1998).
properties
IUPAC Name |
5-butyl-2-[2-[4-(4-butylphenyl)phenyl]ethynyl]-1,3-difluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28F2/c1-3-5-7-21-9-14-24(15-10-21)25-16-11-22(12-17-25)13-18-26-27(29)19-23(8-6-4-2)20-28(26)30/h9-12,14-17,19-20H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTKLKYXSCOTTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#CC3=C(C=C(C=C3F)CCCC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28F2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60781060 |
Source
|
Record name | 4-Butyl-4'-[(4-butyl-2,6-difluorophenyl)ethynyl]-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60781060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Biphenyl, 4-butyl-4'-[(4-butyl-2,6-difluorophenyl)ethynyl]- | |
CAS RN |
221526-80-3 |
Source
|
Record name | 4-Butyl-4'-[(4-butyl-2,6-difluorophenyl)ethynyl]-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60781060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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